molecular formula C7H6BrCl B1266831 4-Bromo-3-chlorotoluene CAS No. 6627-51-6

4-Bromo-3-chlorotoluene

Cat. No.: B1266831
CAS No.: 6627-51-6
M. Wt: 205.48 g/mol
InChI Key: SDTULEXOSNNGAW-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorotoluene is an organic compound with the chemical formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is a colorless to light yellow solid with a distinct smell. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-3-chlorotoluene can be achieved through a multi-step synthesis starting from toluene. One common method involves the bromination of toluene to produce 3-bromotoluene, followed by chlorination to yield the final product . The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of toluene derivatives

Scientific Research Applications

4-Bromo-3-chlorotoluene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorotoluene involves its participation in various chemical reactions. In nucleophilic aromatic substitution, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group . The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-Bromo-3-chlorotoluene can be compared with other similar compounds such as:

  • 4-Bromo-2-chlorotoluene
  • 3-Bromo-4-chlorotoluene
  • 2-Bromo-3-chlorotoluene

Uniqueness

The unique positioning of the bromine and chlorine atoms in this compound provides distinct reactivity and selectivity in chemical reactions compared to its isomers. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

1-bromo-2-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTULEXOSNNGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216468
Record name 4-Bromo-3-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-51-6
Record name 4-Bromo-3-chlorotoluene
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Record name 6627-51-6
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Record name 4-Bromo-3-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-4-methyl-benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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